molecular formula C13H14N2O2S2 B5911320 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide

2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide

Cat. No. B5911320
M. Wt: 294.4 g/mol
InChI Key: CBZPVLADEAVQPF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide, also known as MTEB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In particular, 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and cancer. 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In particular, 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been shown to reduce inflammation, inhibit cancer cell proliferation, and induce apoptosis. 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide in lab experiments is its relatively low cost and easy synthesis method. 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of using 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide. One potential area of research is the development of 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide's potential as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide and its potential applications in medicine and materials science.

Synthesis Methods

The synthesis of 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide involves the reaction of 2-methylbenzenesulfonylhydrazide with 2-thiopheneacetaldehyde in the presence of acetic acid as a catalyst. The resulting product is 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide, which is a yellow crystalline solid with a melting point of 202-204°C.

Scientific Research Applications

2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has shown promise as an anti-inflammatory and anti-cancer agent. In agriculture, 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been studied for its potential use as a pesticide. In materials science, 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been investigated for its potential use as a dye.

properties

IUPAC Name

2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-10-6-3-4-8-13(10)19(16,17)15-14-11(2)12-7-5-9-18-12/h3-9,15H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZPVLADEAVQPF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NN=C(C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)N/N=C(\C)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide

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